2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
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Overview
Description
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a chlorobenzoic acid moiety. This compound is of significant interest in organic synthesis due to its utility in protecting amino groups during various chemical reactions, thereby preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for Boc deprotection.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality by preventing it from participating in unwanted reactions. Upon deprotection, the amino group is liberated, allowing it to engage in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-benzoic acid: Lacks the chlorine substituent, making it less reactive in substitution reactions.
5-Chloro-2-aminobenzoic acid: Does not have the Boc protecting group, making it more prone to side reactions during synthesis.
Uniqueness
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and protection of the amino group, making it highly valuable in complex organic syntheses .
Properties
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJIXFKVVPTMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363956 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253677-29-1 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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